Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is a coordination compound where the pyridine derivative acts as a ligand to the copper ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex typically involves the reaction of copper salts with the pyridine derivative. One common method is to dissolve copper(II) sulfate in water and add the pyridine derivative under stirring conditions. The reaction mixture is then heated to promote complex formation. The resulting complex can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The complex can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as phosphines or amines in the presence of a base.
Major Products
Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.
Reduction: Reduced copper(I) complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, nickel complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, cobalt complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, zinc complex
Uniqueness
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is unique due to the specific properties imparted by the copper ion. Copper complexes often exhibit distinct electronic and catalytic properties compared to their nickel, cobalt, and zinc counterparts. The copper ion’s ability to participate in redox reactions makes this complex particularly valuable in catalysis and material science.
Biological Activity
Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine is a complex compound that combines copper with organic moieties, specifically a hydroxybenzoate and a pyridine derivative. The biological activity of such metal complexes has garnered significant interest due to their potential applications in medicinal chemistry, particularly as therapeutic agents against various diseases.
Chemical Structure
The compound can be represented by the following structural formula:
Where:
- Cu represents the copper ion.
- C_7H_5O_3 denotes the 2-hydroxybenzoate moiety.
- C_9H_{12}N indicates the 3-(1-methylpyrrolidin-2-yl)pyridine component.
Biological Activity Overview
Copper complexes have been studied for their diverse biological activities, including:
- Antimicrobial properties: Copper ions exhibit broad-spectrum antimicrobial effects, which can be enhanced by organic ligands.
- Anticancer activity: Certain copper complexes have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Antioxidant properties: Copper plays a crucial role in enzymatic reactions that combat oxidative stress.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of copper complexes against various cancer cell lines. For instance, copper(II) complexes with 2-hydroxybenzoate derivatives have been evaluated for their ability to inhibit the growth of human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings suggest that these complexes disrupt cellular processes leading to cancer cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15.5 | Induction of apoptosis |
A2780 | 12.3 | Cell cycle arrest |
Antimicrobial Activity
Copper complexes are noted for their antimicrobial efficacy. The mechanism often involves the generation of reactive oxygen species (ROS), which damage cellular components in microorganisms. A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
The biological activity of this compound is likely attributed to:
- Metal ion release: The release of Cu^{2+} ions can lead to disruption of cellular homeostasis.
- Ligand interaction: The organic ligands may facilitate cellular uptake and enhance the selectivity towards cancerous or bacterial cells.
- Generation of reactive species: Copper ions can catalyze reactions that produce ROS, contributing to oxidative stress in target cells.
Case Studies
-
Case Study on Anticancer Activity:
A study conducted on the effects of copper complexes on HCT116 cells revealed that treatment with this compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. -
Case Study on Antimicrobial Efficacy:
In a clinical setting, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent.
Properties
Molecular Formula |
C24H24CuN2O6 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |
InChI Key |
LFISJEWXMZBMNH-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
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